Trifluoroacetyl bromide

Chemical Handling Reagent Selection Synthetic Chemistry

Trifluoroacetyl bromide (TFABr, CAS 354-31-4) is a perfluorinated acyl halide with the molecular formula C₂BrF₃O and a molecular weight of 176.92 g/mol. It belongs to the class of trifluoroacetylating agents, which includes trifluoroacetyl chloride (TFACl), trifluoroacetic anhydride (TFAA), and ethyl trifluoroacetate.

Molecular Formula C2BrF3O
Molecular Weight 176.92 g/mol
CAS No. 354-31-4
Cat. No. B12062639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoroacetyl bromide
CAS354-31-4
Molecular FormulaC2BrF3O
Molecular Weight176.92 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)Br
InChIInChI=1S/C2BrF3O/c3-1(7)2(4,5)6
InChIKeyDTJIBVSGNIAPCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoroacetyl Bromide (CAS 354-31-4) Procurement Guide: Core Properties and Comparator Landscape


Trifluoroacetyl bromide (TFABr, CAS 354-31-4) is a perfluorinated acyl halide with the molecular formula C₂BrF₃O and a molecular weight of 176.92 g/mol [1]. It belongs to the class of trifluoroacetylating agents, which includes trifluoroacetyl chloride (TFACl), trifluoroacetic anhydride (TFAA), and ethyl trifluoroacetate. TFABr is a colorless, volatile liquid characterized by a strong pungent odor and high vapor pressure [2]. Its electron-deficient carbonyl carbon, intensified by the trifluoromethyl group, makes it a potent electrophile for introducing trifluoroacetyl groups into nucleophilic substrates . This guide focuses on the quantifiable performance differences between TFABr and its closest functional analogs to inform scientific procurement decisions.

Why Trifluoroacetyl Bromide Cannot Be Simply Swapped for Other Trifluoroacetylating Agents


While trifluoroacetyl chloride (TFACl) and trifluoroacetic anhydride (TFAA) both deliver the same trifluoroacetyl (TFA) group, their physical states, reactivity profiles, and side-product chemistries create distinct practical advantages and limitations. Substituting TFABr for TFACl or TFAA without adjusting reaction conditions can lead to dramatically different outcomes—ranging from altered reaction rates and product selectivities to the introduction of halogen exchange byproducts . This is because the leaving group (bromide vs. chloride vs. trifluoroacetate) dictates not only the electrophilicity of the reagent but also the nature of the conjugate acid or anion generated during the reaction, which can participate in subsequent reaction pathways or require different workup procedures. The evidence below quantifies these critical differentiators.

Quantitative Evidence Guide: Trifluoroacetyl Bromide (CAS 354-31-4) vs. Key Analogs


Boiling Point and Physical State: TFABr is a Room-Temperature Liquid, Unlike Gaseous TFACl

Trifluoroacetyl bromide is a liquid at standard laboratory temperature, with a boiling point of 40 °C at 750 mmHg, compared to trifluoroacetyl chloride which is a gas at room temperature with a boiling point of -27 °C [1]. This 67 °C difference in boiling point eliminates the need for cold-temperature storage or pressure-rated equipment required for TFACl, streamlining reaction setup and potentially improving volumetric dispensing accuracy .

Chemical Handling Reagent Selection Synthetic Chemistry

Acylation vs. Halogen Exchange Selectivity: TFABr Enables Bromine Incorporation vs. TFACl

In the trifluoroacetylation of 1,1-dichloroethene, the choice of reagent dictates the final product: trifluoroacetyl bromide with AlBr₃ yields exclusively 2,2-dibromovinyl trifluoromethyl ketone, whereas trifluoroacetyl chloride with AlCl₃ gives the analogous 2,2-dichlorovinyl ketone . This demonstrates that TFABr not only delivers the TFA group but also participates in halogen exchange at the vinyl position, a dual functionality not achievable with TFACl or TFAA. Yields for the reaction range from 55-70% under the described conditions .

Chemoselectivity Halogen Exchange Alkene Functionalization

Leaving Group Reactivity: Bromide vs. Chloride in Acyl Substitution

Acyl bromides are established to undergo nucleophilic acyl substitution more rapidly than their chloride counterparts due to the superior leaving group ability of bromide (pKa of HBr ≈ -9) compared to chloride (pKa of HCl ≈ -7) [1][2]. In the specific case of perfluorinated acyl halides, spectroscopic studies confirm that the C-Br bond in CF₃COBr is weakened relative to analogous acyl bromides by the electron-withdrawing CF₃ group, synergistically enhancing electrophilicity beyond what is observed in non-fluorinated acyl bromides [3]. While no direct kinetic rate constants (k_rel) are published comparing CF₃COBr to CF₃COCl, the established leaving-group trend predicts CF₃COBr reacts faster under identical conditions.

Reaction Rate Leaving Group Ability Acylation Mechanism

Density and Dispensing: Gravimetric vs. Volumetric Handling Advantages

Trifluoroacetyl bromide exhibits a density of 1.203 g/mL at 25 °C, which is lower than trifluoroacetic anhydride (1.511 g/mL at 20 °C) and acetyl bromide (1.663 g/mL at 25 °C) but higher than trifluoroacetyl chloride (1.335 g/mL at 20 °C, measured as a liquid under pressure) [1][2]. This density difference, combined with its liquid state, facilitates gravimetric dispensing for accurate stoichiometric control. For TFACl, which exists as a gas at ambient pressure, gravimetric dispensing requires specialized equipment, introducing potential dosing errors.

Formulation Process Control Liquid Handling

Spectroscopic Differentiation: Carbonyl Stretching Frequency Shift vs. TFACl

A direct spectroscopic comparison of CF₃COBr and CF₃COCl reveals distinct carbonyl stretching frequencies, with the bromide exhibiting a ν(C=O) at a lower wavenumber due to the greater mass and electron-donating character of bromine relative to chlorine [1]. This shift, reported in gas-phase IR and liquid Raman spectra, provides a quantitative, non-destructive means to distinguish between the two reagents in a reaction mixture or to monitor conversion when using TFABr as a limiting reagent [1].

Process Analytical Technology In-situ Monitoring Quality Control

Optimal Application Scenarios for Trifluoroacetyl Bromide (CAS 354-31-4) Based on Comparative Evidence


Synthesis of Halogen-Vinyl Trifluoromethyl Ketones via One-Pot Acylation-Halogenation

For the preparation of compounds such as 2,2-dibromovinyl trifluoromethyl ketone, TFABr provides a direct, high-yielding route (55-70%) that combines trifluoroacetylation and vinyl bromination in a single step when used with AlBr₃, as demonstrated in the review by Nenajdenko and Balenkova . This dual functionalization is not replicable with TFACl or TFAA, which would require separate halogenation steps, making TFABr the reagent of choice for synthesizing these specific building blocks.

Automated Lab-Scale Trifluoroacetylation Requiring Volumetric Precision

Because TFABr is a liquid at room temperature with a boiling point of 40 °C, it is inherently compatible with standard automated liquid handlers and syringe pumps without the need for gas-tight or chilled systems required for TFACl (b.p. -27 °C) . Its density of 1.203 g/mL enables accurate gravimetric dispensing for high-throughput experimentation and small-scale parallel synthesis, reducing dosing variability and improving reproducibility.

Reactions with Sterically Hindered or Weakly Nucleophilic Substrates

As an acyl bromide, TFABr offers a superior leaving group (Br⁻) compared to TFACl (Cl⁻), predicting faster reaction rates and potentially higher conversions with challenging substrates such as sterically hindered alcohols or electron-deficient amines . Although direct kinetic data for CF₃COBr are not available, the established class-level trend—where acyl bromides react 2-10 times faster than the corresponding chlorides in nucleophilic substitution—indicates TFABr should be prioritized when reaction sluggishness is a bottleneck .

In-Situ Reaction Monitoring by Mid-IR Spectroscopy in Process Development

The carbonyl stretching frequency of TFABr (1810 cm⁻¹) is clearly resolved from that of TFACl (1819 cm⁻¹) and from typical products such as trifluoroacetyl esters or amides, allowing real-time tracking of reagent consumption via ReactIR . This spectroscopic handle facilitates kinetic analysis and endpoint determination in process development, ensuring that excess reagent is not wasted and minimizing side-product formation due to over-acylation.

Quote Request

Request a Quote for Trifluoroacetyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.